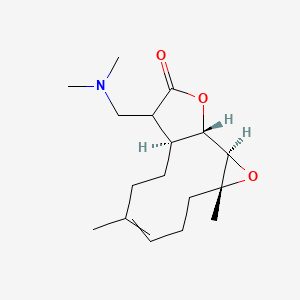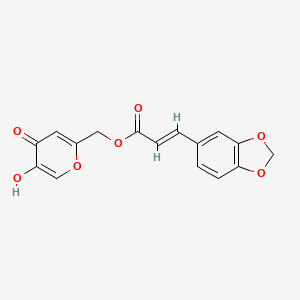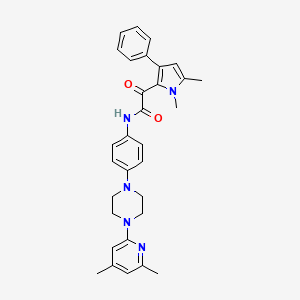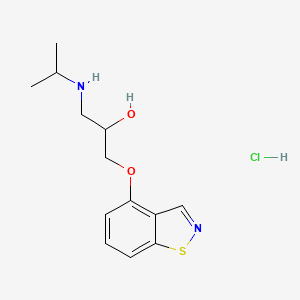
Dimethylaminoparthenolide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethylaminoparthenolide is a water-soluble analogue of parthenolide, a sesquiterpene lactone originally isolated from the plant Feverfew (Tanacetum parthenium). This compound has garnered significant attention due to its potent anti-inflammatory and anti-tumor properties. This compound inhibits the nuclear factor kappa B signaling pathway, which plays a crucial role in the regulation of immune response, inflammation, and cell proliferation .
準備方法
Synthetic Routes and Reaction Conditions
Dimethylaminoparthenolide can be synthesized through the structural modification of parthenolide. The process involves the introduction of a dimethylamino group to the parthenolide molecule. This modification enhances the solubility and bioavailability of the compound. The synthetic route typically involves the following steps:
Extraction of Parthenolide: Parthenolide is extracted from the buds of Feverfew.
Chemical Modification: The extracted parthenolide undergoes a series of chemical reactions to introduce the dimethylamino group.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale extraction of parthenolide followed by its chemical modification. The process is optimized to ensure high yield and purity of the final product. Advanced techniques such as high-performance liquid chromatography are employed to purify the compound .
化学反応の分析
Types of Reactions
Dimethylaminoparthenolide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of various oxygenated derivatives, while reduction can yield hydrogenated products .
科学的研究の応用
Dimethylaminoparthenolide has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the reactivity of sesquiterpene lactones and their derivatives.
Biology: It is employed in research to understand the molecular mechanisms of inflammation and immune response.
Medicine: this compound is investigated for its potential therapeutic effects in treating various cancers, including leukemia and multiple myeloma.
Industry: The compound is used in the development of anti-inflammatory and anti-cancer drugs.
作用機序
Dimethylaminoparthenolide exerts its effects by inhibiting the nuclear factor kappa B signaling pathway. It binds to the cysteine residue of IκKβ, preventing the binding of the p65 subunit to DNA. This inhibition leads to the suppression of gene expression involved in cell proliferation and survival, thereby inducing cell-cycle arrest and promoting apoptosis in cancer cells . Additionally, this compound suppresses the signal transducer and activator of transcription 3 signaling pathway, further contributing to its anti-tumor effects .
類似化合物との比較
Similar Compounds
Parthenolide: The parent compound from which dimethylaminoparthenolide is derived. It has similar anti-inflammatory and anti-tumor properties but is less soluble.
Compound 33: A structurally similar compound with comparable activity to this compound in certain cell lines.
Uniqueness
This compound is unique due to its enhanced solubility and bioavailability compared to parthenolide. These properties make it a more effective therapeutic agent, particularly in the treatment of cancers where solubility and bioavailability are critical factors .
特性
分子式 |
C17H27NO3 |
|---|---|
分子量 |
293.4 g/mol |
IUPAC名 |
(1S,2R,4R,11S)-12-[(dimethylamino)methyl]-4,8-dimethyl-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one |
InChI |
InChI=1S/C17H27NO3/c1-11-6-5-9-17(2)15(21-17)14-12(8-7-11)13(10-18(3)4)16(19)20-14/h6,12-15H,5,7-10H2,1-4H3/t12-,13?,14-,15+,17+/m0/s1 |
InChIキー |
UJNSFDHVIBGEJZ-CALVTZMJSA-N |
異性体SMILES |
CC1=CCC[C@@]2([C@H](O2)[C@@H]3[C@@H](CC1)C(C(=O)O3)CN(C)C)C |
正規SMILES |
CC1=CCCC2(C(O2)C3C(CC1)C(C(=O)O3)CN(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![L-Prolinamide, N-[4-[[[(4-chlorophenyl)sulfonyl]amino]carbonyl]benzoyl]-L-valyl-N-[3,3,3-trifluoro-1-(1-methylethyl)-2-oxopropyl]-, (R)-](/img/structure/B10826409.png)
![[(1S)-2-[4-(4-fluorobenzoyl)piperidin-1-yl]-1-phenylethyl] carbamate;hydrochloride](/img/structure/B10826410.png)



![{1-[2-(4-Carbamimidoyl-benzoylamino)-propionyl]-piperidin-4-yloxy}-acetic acid](/img/structure/B10826438.png)
![[(1S)-2-[4-(4-fluorobenzoyl)piperidin-1-yl]-1-phenylethyl] carbamate](/img/structure/B10826440.png)

![(1S,2R,4R,7E,11S,12R)-12-[(dimethylamino)methyl]-4,8-dimethyl-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one](/img/structure/B10826457.png)
![N-[2-[bis(4-fluorophenyl)methoxy]ethyl]-2-phenylethanamine](/img/structure/B10826463.png)
![1-[4-[(2-methylimidazo[4,5-c]pyridin-1-yl)methyl]piperidin-1-yl]-3,3-diphenylpropan-1-one](/img/structure/B10826465.png)
![N-[(2S,3R,4S,6R)-2-[[(3R,4S,5S,6R,7R,9R,10S,11S,12R,13S,14R)-14-ethyl-4,7,10,12,13-pentahydroxy-3,5,7,9,11,13-hexamethyl-2-oxo-oxacyclotetradec-6-yl]oxy]-3-hydroxy-6-methyloxan-4-yl]-N-methylacetamide](/img/structure/B10826466.png)


